3-amino-N-[4-[(1R,3R,4R,5S)-3-amino-4-hydroxy-5-methylcyclohexyl]pyridin-3-yl]-6-cyclohexylpyridine-2-carboxamide
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Overview
Description
The compound “US8592455, 90” is a tricyclic compound known for its use as a kinase inhibitor. It has been studied extensively for its potential therapeutic applications, particularly in the treatment of various cancers. This compound is part of a broader class of molecules designed to inhibit specific kinases involved in cell signaling pathways that regulate cell growth, survival, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US8592455, 90” involves multiple steps, starting with the preparation of the core tricyclic structure. The synthetic route typically includes:
- Formation of the tricyclic core through a series of cyclization reactions.
- Introduction of functional groups to enhance the compound’s activity and selectivity.
- Purification and characterization of the final product using techniques such as chromatography and spectroscopy .
Industrial Production Methods
Industrial production of “US8592455, 90” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. Key steps include:
- Bulk synthesis of intermediates.
- Large-scale cyclization and functionalization reactions.
- Purification using industrial-scale chromatography.
- Quality control to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
“US8592455, 90” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of “US8592455, 90” with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
“US8592455, 90” has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying tricyclic structures and their reactivity.
Biology: Investigated for its role in inhibiting specific kinases involved in cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving dysregulated kinase activity.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mechanism of Action
The mechanism of action of “US8592455, 90” involves the inhibition of specific kinases, such as PIM1, PIM2, and PIM3. These kinases play crucial roles in cell survival, proliferation, and apoptosis. By inhibiting these kinases, “US8592455, 90” disrupts the signaling pathways that promote cancer cell growth and survival. The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
“US8592455, 90” can be compared with other kinase inhibitors, such as:
US9682991: Another tricyclic compound with similar kinase inhibitory properties.
US8889696: A substituted pyrido[2,3-d]pyrimidin-7(8H)-one with therapeutic uses.
US8829193: An azole compound used as a PIM inhibitor.
The uniqueness of “US8592455, 90” lies in its specific tricyclic structure and its high selectivity for PIM kinases, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C24H33N5O2 |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
3-amino-N-[4-[(1R,3R,4R,5S)-3-amino-4-hydroxy-5-methylcyclohexyl]pyridin-3-yl]-6-cyclohexylpyridine-2-carboxamide |
InChI |
InChI=1S/C24H33N5O2/c1-14-11-16(12-19(26)23(14)30)17-9-10-27-13-21(17)29-24(31)22-18(25)7-8-20(28-22)15-5-3-2-4-6-15/h7-10,13-16,19,23,30H,2-6,11-12,25-26H2,1H3,(H,29,31)/t14-,16+,19+,23+/m0/s1 |
InChI Key |
JMHGWOVBMIFUIZ-CBAWVIOQSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@H]([C@@H]1O)N)C2=C(C=NC=C2)NC(=O)C3=C(C=CC(=N3)C4CCCCC4)N |
Canonical SMILES |
CC1CC(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=C(C=CC(=N3)C4CCCCC4)N |
Origin of Product |
United States |
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